molecular formula C8H9N7OS B14150473 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B14150473
M. Wt: 251.27 g/mol
InChI Key: GCCKMHPFTZGCDS-ONNFQVAWSA-N
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Description

2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of 5-aminotetrazole: This can be achieved through the amination of cyanamide with hydrazoic acid under acidic conditions.

    Condensation Reaction: The 5-aminotetrazole is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]acetamide.

    Final Coupling: The Schiff base is coupled with 5-aminotetrazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Can be used in the development of high-energy materials and explosives due to the presence of the tetrazole ring.

    Biological Studies: May serve as a probe in biochemical assays to study enzyme interactions and binding affinities.

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites. The Schiff base moiety can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-aminotetrazol-5-one: Another tetrazole derivative with high nitrogen content.

    2,5-diaminotetrazole: Known for its energetic properties and use in high-energy materials.

    Substituted Imidazoles: Share similar heterocyclic structures and are used in various applications.

Uniqueness

2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the combination of the tetrazole and thiophene moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9N7OS

Molecular Weight

251.27 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C8H9N7OS/c9-8-12-13-14-15(8)5-7(16)11-10-4-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H2,9,12,14)/b10-4+

InChI Key

GCCKMHPFTZGCDS-ONNFQVAWSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CN2C(=NN=N2)N

solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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